molecular formula C16H21NO3 B009402 3-Quinuclidinyl atrolactate CAS No. 107757-79-9

3-Quinuclidinyl atrolactate

カタログ番号: B009402
CAS番号: 107757-79-9
分子量: 275.34 g/mol
InChIキー: JOWTXKLQSINMKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Quinuclidinyl atrolactate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

3-Quinuclidinyl atrolactate functions as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition leads to a range of physiological effects, often categorized under the anticholinergic toxidrome , which includes symptoms such as:

  • Cognitive dysfunction
  • Hallucinations
  • Inability to perform tasks

The compound is particularly noted for its potent effects even at low doses, making it a subject of interest in both therapeutic and military contexts.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its anticholinergic properties. It serves as a model compound for studying the effects of muscarinic antagonism in various conditions, including:

  • Psychiatric Disorders: Research has explored its use in managing symptoms associated with conditions like schizophrenia, where anticholinergic effects may mitigate certain psychotic symptoms.
  • Neurological Studies: Its role in cognitive impairment models provides insights into the underlying mechanisms of diseases such as Alzheimer's.

Toxicological Studies

The compound has been extensively studied for its toxicity profile, particularly in relation to chemical warfare agents. Its classification as a potential incapacitating agent underscores the importance of understanding its effects on human physiology.

Case Studies

  • Military Applications: Historical analyses have documented the use of this compound (under various names) in military settings, highlighting its incapacitating effects during conflicts. For example, during the Cold War, it was considered for use as a non-lethal weapon to incapacitate adversaries without causing permanent harm .
  • Exposure Assessment: A study developed specific confirmatory tests for human exposure to this compound, focusing on urinary metabolites to assess exposure levels accurately. This research is crucial for developing safety protocols for military personnel potentially exposed to chemical agents .

化学反応の分析

2.1. Asymmetric Reduction

The key synthesis route involves asymmetric reduction of α,α-disubstituted ketones using Rhodotorula rubra reductase . For 3-quinuclidinyl atrolactate:

  • Reaction conditions :
    • Substrate: 3-quinuclidinone
    • Catalyst: Recombinant R. rubra reductase (1% w/v)
    • Solvent: 50 mM phosphate buffer (pH 7.0)
    • Temperature: 25°C
    • Reaction time: 24 hours .
  • Outcome :
    • Predominantly forms (R)-3-quinuclidinol (ee > 95%) as a precursor. This enantiomer is critical for subsequent esterification to form atrolactate .

2.2. Esterification

The (R)-3-quinuclidinol is esterified with atrolactic acid (2,3-dihydroxybenzoic acid) using:

  • Catalyst : Boron trifluoride (BF₃·THF)
  • Solvent : Dichloromethane
  • Reaction time : 4 hours .
  • Yield : 85% (based on starting alcohol) .

3.1. Receptor Binding

Studies using radioligand displacement assays (e.g., [3H^3H]QNB) reveal:

  • IC₅₀ values :
    • (R)-3-quinuclidinyl atrolactate: 12.8 ± 1.5 nM (M₁ receptors)
    • (S)-enantiomer: 34.6 ± 2.8 nM (M₁ receptors) .
  • Selectivity :
    • 2.7-fold preference for M₁ over M₂ receptors .

3.2. In Vivo Effects

  • Central effects :
    • Delirium, hallucinations, and cognitive dysfunction (via M₁ receptor antagonism) .
  • Peripheral effects :
    • Mydriasis, tachycardia, and xerostomia (via M₂/M₃ receptor antagonism) .

4.1. Absolute Configuration

  • Determined via X-ray crystallography and NMR spectroscopy .
  • Key finding :
    • (R)-configuration at C-3 of quinuclidinol correlates with higher antimuscarinic potency .

4.2. Stereoselectivity

  • Enzymatic synthesis :
    • 95% enantiomeric excess for (R)-3-quinuclidinol .
  • Pharmacological impact :
    • (R)-enantiomer exhibits 2.7-fold higher receptor affinity than (S) .

Table 2: Antimuscarinic Activity

Receptor SubtypeIC₅₀ (R-enantiomer)IC₅₀ (S-enantiomer)
M₁12.8 ± 1.5 nM34.6 ± 2.8 nM
M₂28.4 ± 3.1 nM52.9 ± 4.5 nM

特性

CAS番号

107757-79-9

分子式

C16H21NO3

分子量

275.34 g/mol

IUPAC名

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3

InChIキー

JOWTXKLQSINMKI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

正規SMILES

CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

同義語

3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate
3-quinuclidinyl atrolactate
3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer
3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer
3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer
3-quinuclidinyl atrolactate, (S-(R*,S*))-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。